molecular formula C14H20O4 B13682417 5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid

5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid

Cat. No.: B13682417
M. Wt: 252.31 g/mol
InChI Key: ZDHOYVCKEOOPBW-UHFFFAOYSA-N
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Description

5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid is an organic compound with the molecular formula C14H20O4 It is characterized by the presence of a pentanoic acid chain attached to a dimethoxy-substituted methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-methylbenzaldehyde and pentanoic acid.

    Grignard Reaction: The aldehyde group of 4,5-dimethoxy-2-methylbenzaldehyde is reacted with a Grignard reagent derived from pentanoic acid to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxy-phenyl)pentanoic acid
  • 5-(2,3-Dimethoxy-4-methylphenyl)pentanoic acid
  • 2-(2-Methylphenyl)pentanoic acid

Uniqueness

5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid is unique due to the presence of two methoxy groups and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

5-(4,5-dimethoxy-2-methylphenyl)pentanoic acid

InChI

InChI=1S/C14H20O4/c1-10-8-12(17-2)13(18-3)9-11(10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

ZDHOYVCKEOOPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CCCCC(=O)O)OC)OC

Origin of Product

United States

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